molecular formula C7H8BrNO B1380458 4-Bromo-2-(1-hydroxyethyl)pyridine CAS No. 1471260-48-6

4-Bromo-2-(1-hydroxyethyl)pyridine

Cat. No. B1380458
CAS RN: 1471260-48-6
M. Wt: 202.05 g/mol
InChI Key: ZBLMKLZXHHNAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(1-hydroxyethyl)pyridine, also known as 4-BHE, is a versatile chemical compound widely used in scientific research. It is a brominated pyridine derivative that has been studied for its various applications in the fields of organic synthesis, medicinal chemistry, and materials science. 4-BHE has a wide variety of properties, including its ability to form stable complexes with metal ions, its high solubility in water and other polar solvents, and its relatively low toxicity. As a result, 4-BHE has become an important tool for scientists in a variety of fields.

Scientific Research Applications

Synthesis of Bioactive Molecules

4-Bromo-2-(1-hydroxyethyl)pyridine: is a valuable intermediate in the synthesis of various bioactive molecules. Its structure allows for the introduction of additional functional groups, making it a versatile precursor in the development of pharmaceuticals .

Material Science

In material science, this compound can be used to modify surface properties of materials. By attaching it to polymers or coatings, researchers can impart additional chemical functionalities that are useful in creating advanced materials with specific desired properties .

Catalysis

This compound finds use in catalysis, particularly in cross-coupling reactions. Its bromine atom can be replaced by other groups in the presence of a catalyst, which is a fundamental step in the synthesis of complex organic compounds .

Analytical Chemistry

In analytical chemistry, 4-Bromo-2-(1-hydroxyethyl)pyridine can be used as a standard or reagent in chromatography and mass spectrometry to identify and quantify various substances, due to its well-defined physical and chemical properties .

Agricultural Chemistry

The compound’s reactivity makes it suitable for the synthesis of agrochemicals. It can be used to create new compounds that protect crops from pests and diseases or to improve crop yield and quality .

Neuroscience Research

Due to its structural similarity to pyridine-based neurotransmitters, 4-Bromo-2-(1-hydroxyethyl)pyridine can be used in neuroscience research to study neuroreceptor binding and to develop potential treatments for neurological disorders .

properties

IUPAC Name

1-(4-bromopyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5(10)7-4-6(8)2-3-9-7/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLMKLZXHHNAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292125
Record name 4-Bromo-α-methyl-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(1-hydroxyethyl)pyridine

CAS RN

1471260-48-6
Record name 4-Bromo-α-methyl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1471260-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-α-methyl-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An oven-dried flask was cooled under argon, and to it was added 4-bromopicolinaldehyde (2.98 g, 16 mmol) and anhydrous THF (50 mL). The mixture was cooled to −78° C., and 3M methylmagnesium bromide in Et2O (6.4 mL) was added dropwise. The mixture was then allowed to warm slowly to room temperature, whereupon it was quenched with saturated NH4Cl solution. The aqueous layer was extracted with EtOAc, dried over Na2SO4, concentrated, and purified by column chromatography (gradient 0 to 60% EtOAc in hexanes) to give the product. 1H NMR (400 MHz, CDCl3) δ 8.36 (d, J=5.3 Hz, 1H), 7.57-7.48 (m, 1H), 7.38 (dd, J=5.3, 1.4 Hz, 1H), 4.88 (q, J=6.6 Hz, 1H), 3.84 (br s, 1H), 1.51 (d, J=6.6 Hz, 3H).
Quantity
2.98 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.4 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.